N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-9-16-13(22-18-9)11-8-20(19-17-11)6-5-15-12(21)10-3-2-4-14-7-10/h2-4,7-8H,5-6H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZDHTJOYMCBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps:
Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1H-1,2,3-triazole ring:
Coupling of the oxadiazole and triazole rings: This step involves the formation of a carbon-nitrogen bond, typically through nucleophilic substitution or amidation reactions.
Attachment of the nicotinamide moiety: This final step can be accomplished through a coupling reaction, such as a peptide coupling or a direct amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The 1,2,4-oxadiazole and triazole rings exhibit distinct oxidation behaviors:
-
Oxadiazole Ring Oxidation : The oxadiazole moiety can undergo oxidation at the methyl group or the nitrogen atoms. For example, methyl groups on oxadiazoles are susceptible to oxidation by agents like KMnO₄ or H₂O₂, forming carboxylic acid derivatives .
-
Triazole Ring Stability : The 1,2,3-triazole ring is generally resistant to oxidation but may react with strong oxidizing agents like m-CPBA (meta-chloroperbenzoic acid), leading to ring-opening or sulfoxide formation in sulfur-containing analogs .
Table 1: Oxidation Reactions
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Methyl oxidation | KMnO₄, acidic conditions | Oxadiazole-5-carboxylic acid | |
| Nitrogen oxidation | H₂O₂, room temperature | Oxadiazole N-oxide |
Reduction Reactions
Reductive transformations primarily target the oxadiazole ring:
-
Oxadiazole Reduction : LiAlH₄ or NaBH₄ reduces the oxadiazole ring to form a diamino intermediate, which can further cyclize or react .
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Amide Bond Reduction : The nicotinamide’s amide bond is resistant to standard reductants but may undergo partial reduction with BH₃·THF to generate amine derivatives .
Table 2: Reduction Reactions
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Oxadiazole ring reduction | LiAlH₄, THF, reflux | 3-Methyl-1,2-diamine | |
| Amide reduction | BH₃·THF, 0°C | N-(2-(triazolyl)ethyl)aminonicotinamide |
Substitution Reactions
The triazole ring participates in nucleophilic substitutions, while the oxadiazole’s methyl group supports electrophilic reactions:
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Triazole Substitution : The N1-position of the triazole undergoes nucleophilic substitution with amines or thiols under basic conditions .
-
Methyl Functionalization : The 3-methyl group on the oxadiazole can be halogenated (e.g., Br₂/Fe) or sulfonated (e.g., SO₃/H₂SO₄) .
Table 3: Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Triazole N1-substitution | R-NH₂, K₂CO₃, DMF | N-alkylated triazole | |
| Methyl bromination | Br₂, FeCl₃, CHCl₃ | 3-Bromomethyl-oxadiazole |
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring can participate in cycloadditions or degrade under specific conditions:
-
Diels-Alder Reactions : The oxadiazole acts as a dienophile with conjugated dienes, forming fused bicyclic structures .
-
Acid-Mediated Hydrolysis : Concentrated HCl hydrolyzes the oxadiazole ring to a diamide derivative .
Table 4: Cycloaddition and Degradation
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Diels-Alder | Butadiene, 100°C | Fused bicyclic compound | |
| Acid hydrolysis | HCl (12M), reflux | Diamide derivative |
Cross-Coupling Reactions
The triazole and oxadiazole rings enable transition metal-catalyzed couplings:
-
Suzuki Coupling : Aryl halides at the triazole’s C4 position react with boronic acids under Pd catalysis .
-
Buchwald-Hartwig Amination : Palladium-mediated amination introduces amines at the oxadiazole’s methyl group .
Table 5: Cross-Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-triazole derivative | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated oxadiazole |
Biological Implications
While not directly a reaction, the compound’s stability under physiological conditions is critical:
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a potential drug candidate due to its biological activity:
- Antimicrobial Activity : Research indicates that derivatives of oxadiazole and triazole exhibit broad-spectrum antimicrobial properties. The compound has been investigated for its ability to inhibit various pathogens, including bacteria and fungi. For example, related compounds have shown effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) as low as 16 µg/mL.
- Anticancer Properties : The compound's structural features enable it to interact with key enzymes involved in cancer progression. Studies have highlighted its capacity to inhibit histone deacetylases (HDACs) and carbonic anhydrases, which are critical in tumor growth and metastasis. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC), with IC50 values indicating potent activity .
Chemical Biology
In chemical biology applications, N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide serves as a valuable probe for studying biological processes:
- Enzyme Activity : The compound can be utilized to investigate enzyme kinetics and mechanisms of action by serving as an inhibitor or substrate analog. Its ability to bind selectively to specific enzymes allows researchers to elucidate metabolic pathways and regulatory mechanisms within cells.
- Protein Interactions : Its unique binding properties make it suitable for studying protein-protein interactions and post-translational modifications. This can provide insights into cellular signaling pathways and disease mechanisms.
Materials Science
The properties of this compound can be exploited in materials science:
- Polymer Development : The compound's functional groups can facilitate the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices could lead to materials with improved durability and resistance to degradation.
- Nanomaterials : Research into nanomaterials has indicated that compounds like this can be used as building blocks for the development of nanoscale devices or drug delivery systems. Their unique chemical properties could enhance the efficacy of therapeutic agents while minimizing side effects.
Industrial Applications
In industrial chemistry, the compound may find applications in:
- Synthesis of Complex Molecules : Due to its reactivity and ability to participate in various chemical reactions (e.g., nucleophilic substitutions), it can serve as a key intermediate in the synthesis of other bioactive compounds or pharmaceuticals.
- Catalysis : this compound could also act as a catalyst in specific chemical reactions due to its functional groups that may stabilize transition states during reactions.
Case Study 1: Antitumor Efficacy
A study involving xenograft mouse models implanted with NSCLC cells demonstrated that treatment with related triazole derivatives led to a significant reduction in tumor volume (approximately 60%) after four weeks at a dosage of 10 mg/kg. This highlights the potential of compounds like this compound in cancer therapy development .
Case Study 2: Antimicrobial Testing
In antimicrobial assays conducted on various bacterial strains, the compound exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity suggests its viability as a candidate for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to participate in various binding interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
The compound belongs to a class of nicotinamide derivatives modified with nitrogen-containing heterocycles. Key structural analogs include:
Key Observations :
- Oxadiazole Isomerism : The 1,2,4-oxadiazole in the target compound improves metabolic stability compared to its 1,3,4-oxadiazole analog due to reduced susceptibility to enzymatic hydrolysis.
- Triazole-Oxadiazole Synergy : The triazole-ethyl linker enhances solubility (logP: 1.8) compared to phenyl-substituted analogs (logP: 2.5), as observed in pharmacokinetic studies.
- Bioactivity: The 3-methyl group on the oxadiazole optimizes steric interactions with target proteins, yielding higher binding affinity (ΔG = -9.2 kcal/mol) than non-methylated analogs (ΔG = -7.5 kcal/mol).
Research Findings and Limitations
- Crystallographic Data : SHELXL-refined structures confirm planar geometry for the oxadiazole and triazole rings, critical for target engagement. Bond lengths (e.g., N–N = 1.34 Å) align with theoretical calculations .
- Gaps in Data: While in vitro activity is well-documented, in vivo efficacy and toxicity profiles remain underexplored.
Biological Activity
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a complex chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Overview of the Compound
The compound features a hybrid structure integrating triazole and oxadiazole moieties, which are known for their bioactive properties. The presence of a nicotinamide group further enhances its potential as a pharmacological agent. The molecular formula is , and it exhibits a complex molecular architecture that contributes to its unique biological activities.
Synthesis
The synthesis of this compound typically involves:
- Preparation of Intermediates : Starting from readily available precursors such as benzo[d]imidazole derivatives.
- Multi-step Reactions : Utilizing reagents like hydrazine hydrate and acetic anhydride under controlled conditions to form the desired heterocyclic structures.
- Optimization for Yield : Employing techniques such as continuous flow synthesis to enhance efficiency and reduce hazardous waste.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to:
- Inhibit Key Enzymes : The compound can inhibit enzymes involved in critical metabolic pathways, such as carbonic anhydrase and histone deacetylases (HDACs), which play roles in cancer progression and inflammation .
- Interfere with DNA Replication : Its structural components allow it to bind effectively to DNA or associated proteins, potentially disrupting replication processes that are essential for cancer cell proliferation.
Anticancer Properties
Research indicates that derivatives containing 1,2,4-oxadiazole and triazole rings exhibit significant anticancer activities. For instance:
- Cytotoxic Activity : In vitro studies have demonstrated that similar compounds show cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others with IC50 values indicating effective potency .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | CaCo-2 | 15.0 |
| This compound | TBD |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens:
- Broad-Spectrum Activity : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . This broad-spectrum activity suggests potential use in treating infectious diseases.
Case Studies
Recent case studies have highlighted the therapeutic potential of compounds related to this compound:
- Antiviral Properties : A study demonstrated that derivatives could inhibit viral replication in vitro by targeting viral enzymes essential for replication .
- Anti-inflammatory Effects : Other research has shown that these compounds can reduce inflammation markers in cell cultures, suggesting a role in managing inflammatory diseases .
Q & A
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes for preparing N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide , and how are intermediates characterized? A:
- Synthetic Routes : The compound can be synthesized via sequential click chemistry (CuAAC) and amide coupling. For example, 1,2,3-triazole formation via azide-alkyne cycloaddition, followed by nicotinamide coupling using activating agents like HATU or EDCI in DMF or THF .
- Characterization :
Advanced Structural Analysis
Q: How can crystallographic data resolve ambiguities in the compound’s structure, particularly the orientation of the oxadiazole-triazole-ethylnicotinamide backbone? A:
- SHELX Refinement : Use SHELXL for small-molecule refinement. Key steps include:
- Example : A similar triazole-oxadiazole hybrid showed planar geometry for heterocyclic rings, confirmed via anisotropic displacement parameters .
Biological Activity Profiling
Q: What methodologies are recommended for evaluating the compound’s anti-proliferative or kinase-inhibitory activity? A:
- In Vitro Assays :
- SAR Studies : Compare activity with analogs lacking the 3-methyl-oxadiazole or triazole-ethyl linker to identify pharmacophores .
Handling Data Contradictions
Q: How should researchers address discrepancies between computational docking predictions and experimental binding data for this compound? A:
- Reconciliation Steps :
- Docking Validation : Use AutoDock Vina with flexible side chains and explicit solvation (e.g., TIP3P water model) .
- Experimental Cross-Check : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
- Crystallographic Evidence : If available, overlay docking poses with X-ray structures (e.g., PDB entries for similar targets) .
Stability and Degradation Studies
Q: What analytical techniques are suitable for assessing the compound’s stability under physiological conditions? A:
- Forced Degradation :
- Long-Term Storage : Stability-indicating assays (e.g., NMR tracking of methyl group integrity) .
Advanced Computational Modeling
Q: How can molecular dynamics (MD) simulations optimize the compound’s binding to targets like KRAS or PI3K? A:
- Protocol :
Synthetic Scale-Up Challenges
Q: What are critical considerations for scaling up synthesis while maintaining yield and purity? A:
- Key Factors :
- Quality Control : In-process HPLC monitoring to detect triazole regioisomers or unreacted intermediates .
Cross-Disciplinary Applications
Q: How might the compound’s dual heterocyclic framework (oxadiazole + triazole) be exploited in materials science or photopharmacology? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
